![molecular formula C16H13Cl2N3O2 B11559166 2-[(2E)-2-(2,6-Dichlorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B11559166.png)
2-[(2E)-2-(2,6-Dichlorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide
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Overview
Description
2-[(2E)-2-(2,6-Dichlorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a dichlorobenzylidene group, a hydrazino group, and an oxoacetamide group, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(2,6-Dichlorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide typically involves the condensation of 2,6-dichlorobenzaldehyde with hydrazine hydrate, followed by the reaction with 2-methylphenyl isocyanate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and efficiency measures.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(2,6-Dichlorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction could produce amines or other reduced forms. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[(2E)-2-(2,6-Dichlorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in biochemistry and pharmacology.
Medicine: Research into its medicinal properties includes exploring its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(2,6-Dichlorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-(2,6-Dichlorobenzylidene)hydrazino]-N-[2-(4-morpholinylcarbonyl)phenyl]-2-oxoacetamide
- 2-((2E)-2-{2-[(4-chlorobenzyl)oxy]benzylidene}hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide
Uniqueness
Compared to similar compounds, 2-[(2E)-2-(2,6-Dichlorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide stands out due to its specific dichlorobenzylidene and 2-methylphenyl groups.
Biological Activity
The compound 2-[(2E)-2-(2,6-Dichlorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide is a hydrazine derivative notable for its potential therapeutic applications. This article explores its biological activity, including its efficacy against various biological targets, synthesis methods, and relevant case studies.
The molecular formula of the compound is C15H14Cl2N4O3, with a molecular weight of 420.7 g/mol. The compound features a dichlorobenzylidene moiety that contributes to its biological properties.
Property | Value |
---|---|
Molecular Formula | C15H14Cl2N4O3 |
Molecular Weight | 420.7 g/mol |
IUPAC Name | This compound |
InChI Key | FBTLUYCZOOKQKS-UFWORHAWSA-N |
Synthesis
The synthesis of this compound typically involves the condensation of 2,6-dichlorobenzaldehyde with hydrazine derivatives followed by acylation with 2-oxoacetamide. The reaction conditions usually require reflux in an appropriate solvent such as ethanol or methanol.
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. A study found that hydrazone derivatives can inhibit the growth of various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria .
Enzyme Inhibition
The compound has shown promise as an inhibitor of several enzymes:
-
Monoamine Oxidase (MAO) :
Compound Target Enzyme IC50 (µM) Example 1 MAO-A 1.54 Example 2 MAO-B 3.64 - Acetylcholinesterase (AChE) :
Antioxidant Activity
Studies have also indicated that this class of compounds possesses antioxidant properties. The ability to scavenge free radicals can contribute to their therapeutic potential in oxidative stress-related conditions.
Case Studies
-
In Vitro Studies :
A series of in vitro experiments demonstrated that the compound effectively reduced cell viability in cancer cell lines, suggesting potential anti-cancer properties .- Cell Line : HeLa
- Concentration : Ranges from 10 µM to 100 µM
- Results : Significant reduction in cell proliferation observed at higher concentrations.
-
Molecular Docking Studies :
Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets. These studies help elucidate the mechanism of action and optimize the structure for enhanced activity .
Properties
Molecular Formula |
C16H13Cl2N3O2 |
---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
N'-[(E)-(2,6-dichlorophenyl)methylideneamino]-N-(2-methylphenyl)oxamide |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-10-5-2-3-8-14(10)20-15(22)16(23)21-19-9-11-12(17)6-4-7-13(11)18/h2-9H,1H3,(H,20,22)(H,21,23)/b19-9+ |
InChI Key |
NKNYWKRKQGQDDO-DJKKODMXSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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